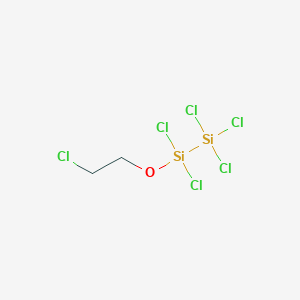![molecular formula C13H17NO3 B14592504 {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile CAS No. 61367-66-6](/img/structure/B14592504.png)
{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the isopropyl ether. This intermediate is then subjected to a cyanation reaction to introduce the acetonitrile group. The reaction conditions often include the use of solvents like methanol or ethanol and purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Similar in structure but lacks the isopropyl ether group.
(3,5-Dimethoxyphenyl)acetonitrile: Similar but without the isopropyl substitution.
Uniqueness
This structural feature enhances its solubility and interaction with various reagents and biological targets .
Propriétés
Numéro CAS |
61367-66-6 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)acetonitrile |
InChI |
InChI=1S/C13H17NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5H2,1-4H3 |
Clé InChI |
WVVAVOKROUOORC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1OC)CC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)




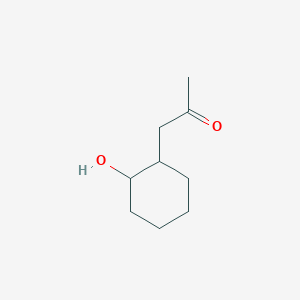
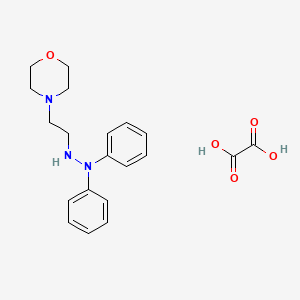
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)

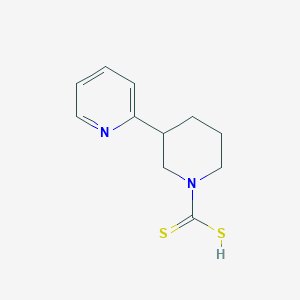
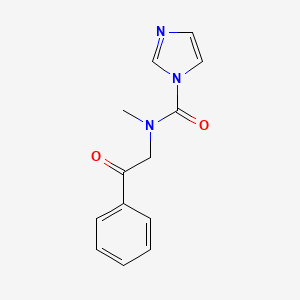
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
